ethyl 2-(5-bromothiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate ethyl 2-(5-bromothiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
Brand Name: Vulcanchem
CAS No.: 923440-48-6
VCID: VC4685286
InChI: InChI=1S/C14H14BrN3O3S2/c1-2-21-14(20)18-6-5-8-10(7-18)23-13(16-8)17-12(19)9-3-4-11(15)22-9/h3-4H,2,5-7H2,1H3,(H,16,17,19)
SMILES: CCOC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(S3)Br
Molecular Formula: C14H14BrN3O3S2
Molecular Weight: 416.31

ethyl 2-(5-bromothiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate

CAS No.: 923440-48-6

Cat. No.: VC4685286

Molecular Formula: C14H14BrN3O3S2

Molecular Weight: 416.31

* For research use only. Not for human or veterinary use.

ethyl 2-(5-bromothiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate - 923440-48-6

Specification

CAS No. 923440-48-6
Molecular Formula C14H14BrN3O3S2
Molecular Weight 416.31
IUPAC Name ethyl 2-[(5-bromothiophene-2-carbonyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate
Standard InChI InChI=1S/C14H14BrN3O3S2/c1-2-21-14(20)18-6-5-8-10(7-18)23-13(16-8)17-12(19)9-3-4-11(15)22-9/h3-4H,2,5-7H2,1H3,(H,16,17,19)
Standard InChI Key VNNHOQNQJWCPPS-UHFFFAOYSA-N
SMILES CCOC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(S3)Br

Introduction

Ethyl 2-(5-bromothiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate is a complex organic compound that integrates multiple heterocyclic structures, including a thiazolopyridine core and a bromothiophene moiety. This compound is notable for its potential biological activities and applications in medicinal chemistry. The presence of various functional groups, such as the bromothiophene and thiazolopyridine frameworks, suggests its utility in the development of novel therapeutic agents.

Synthesis

The synthesis of ethyl 2-(5-bromothiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate typically involves multi-step organic reactions. Common synthetic routes include the formation of the thiazolopyridine core followed by the introduction of the bromothiophene moiety through amide bond formation. Optimizing reaction conditions such as temperature, solvents, and catalysts is crucial for achieving high yields and purity.

Chemical Reactivity

The chemical reactivity of ethyl 2-(5-bromothiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate can be attributed to the presence of multiple functional groups. The thiazolopyridine moiety may undergo nucleophilic substitutions and electrophilic additions, while the bromothiophene group can participate in cross-coupling reactions. Additionally, the ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

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